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Compound of Interest

Compound Name: Lithium Chloride

CAS No.: 85144-11-2

Cat. No.: B10763343

Get Quote

Welcome to our dedicated technical support guide for optimizing and troubleshooting RNA

precipitation using lithium chloride (LiCl). This resource is designed for researchers,

scientists, and drug development professionals who rely on high-quality RNA for their

downstream applications. Here, we move beyond simple protocol recitation to explain the

fundamental principles and causal relationships that govern successful RNA purification with

LiCl.

The Principle of LiCl Precipitation: Selective
Purification of RNA
Lithium chloride precipitation is a powerful technique for isolating RNA from various

enzymatic reactions, such as in vitro transcription, or for cleaning up crude RNA extracts. Its

primary advantage lies in its selectivity. In high molar concentrations, LiCl effectively

precipitates RNA while leaving behind common contaminants like DNA, proteins,

carbohydrates, and unincorporated nucleotides.[1][2] This selectivity is based on the differential

solubility of nucleic acids in high salt solutions; the compact structure and chemical properties

of RNA allow it to precipitate under conditions where DNA remains soluble.[3]
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This method is particularly advantageous for purifying RNA intended for applications sensitive

to contaminants that can inhibit downstream enzymes, such as reverse transcriptases or

polymerases.[1][4] Furthermore, since unincorporated nucleotides are not efficiently

precipitated, UV spectrophotometry of LiCl-purified RNA often yields a more accurate

concentration measurement.[1]

Core Troubleshooting Guide: A Question-and-
Answer Approach
Low RNA yield is a common frustration that can often be traced back to a few critical steps in

the precipitation protocol. This guide is structured to address the specific issues you may be

encountering.

Question 1: My RNA pellet is very small or completely
invisible. What is causing the low yield?
This is the most frequent issue. The cause can be one or a combination of the following factors:

A) Insufficient Initial RNA Concentration:

Expert Insight: LiCl precipitation is concentration-dependent. While it can be effective for

RNA concentrations as low as 5 µg/mL, efficiency drops significantly below this threshold.

[1][5] Unlike ethanol precipitation, which can be enhanced with co-precipitants for very

dilute samples, LiCl relies on the RNA molecules aggregating themselves.

Solution: If you suspect a low starting concentration, consider concentrating your sample

using methods like vacuum centrifugation before proceeding with LiCl precipitation.

Alternatively, if feasible, increase the scale of your initial reaction or extraction.

B) Suboptimal LiCl Concentration:

Expert Insight: The final concentration of LiCl is critical. The most commonly

recommended final concentration is 2.5 M.[1][2] Significantly lower concentrations may not

be sufficient to induce precipitation, while excessively high concentrations do not

necessarily improve yield and can be harder to wash away. Studies have shown effective
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precipitation can occur at concentrations as low as 0.5 M, but 2.5 M is a robust starting

point.[5]

Solution: Always ensure you are calculating the final volume correctly when adding your

LiCl stock solution. For example, to achieve a 2.5 M final concentration from an 8 M LiCl

stock in a 100 µL RNA sample, you would add 45.5 µL of the 8 M LiCl stock.

C) Inadequate Incubation Conditions:

Expert Insight: Both time and temperature play a crucial role. While precipitation can occur

at room temperature, chilling the sample significantly improves the efficiency of RNA

recovery.[1] The low temperature is thought to decrease the solubility of the RNA-Li+

complex and has the added benefit of reducing the activity of any potential contaminating

RNases.[1]

Solution: Incubate your RNA-LiCl mixture for a minimum of 30 minutes at -20°C.[1][2] For

very dilute samples, extending this incubation time to several hours or even overnight at

4°C or -20°C can enhance the yield.[6]

D) Insufficient Centrifugation:

Expert Insight: The RNA precipitate is a physical aggregate that must be pelleted by

centrifugal force. Insufficient speed or duration of the spin is a primary cause of low yield.

[5] A loose, poorly formed pellet is easily lost in subsequent wash steps.

Solution: Centrifuge your samples at high speed (e.g., ≥12,000 x g or top speed in a

standard microcentrifuge) for at least 15-20 minutes at 4°C.[2][5] The cold temperature

helps maintain the integrity of the pellet.

E) The Nature of Your RNA:

Expert Insight: LiCl is known to be less efficient at precipitating small RNA species (<200-

300 nucleotides), such as tRNAs, 5S rRNA, and microRNAs.[1][7] This is likely due to their

small size and, in the case of tRNAs, their extensive secondary structure.[1]

Solution: If your target is a small RNA, LiCl precipitation may not be the ideal method.

Standard ethanol or isopropanol precipitation using sodium acetate as the salt is generally

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.thermofisher.com/sg/en/home/references/ambion-tech-support/rna-isolation/general-articles/the-use-of-licl-precipitation-for-rna-purification.html
https://www.thermofisher.com/sg/en/home/references/ambion-tech-support/rna-isolation/general-articles/the-use-of-licl-precipitation-for-rna-purification.html
https://www.thermofisher.com/sg/en/home/references/ambion-tech-support/rna-isolation/general-articles/the-use-of-licl-precipitation-for-rna-purification.html
https://www.thermofisher.com/sg/en/home/references/ambion-tech-support/rna-isolation/general-articles/the-use-of-licl-precipitation-for-rna-purification.html
https://assets.fishersci.com/TFS-Assets/LSG/manuals/4386633_LithiumChloridePrecipSol_PI.pdf
https://primerdigital.com/rna.html
https://www.thermofisher.com/sg/en/home/references/ambion-tech-support/rna-isolation/general-articles/the-use-of-licl-precipitation-for-rna-purification.html
https://assets.fishersci.com/TFS-Assets/LSG/manuals/4386633_LithiumChloridePrecipSol_PI.pdf
https://www.thermofisher.com/sg/en/home/references/ambion-tech-support/rna-isolation/general-articles/the-use-of-licl-precipitation-for-rna-purification.html
https://www.thermofisher.com/sg/en/home/references/ambion-tech-support/rna-isolation/general-articles/the-use-of-licl-precipitation-for-rna-purification.html
https://www.sciencegateway.org/protocols/cellbio/rna/licl.htm
https://www.thermofisher.com/sg/en/home/references/ambion-tech-support/rna-isolation/general-articles/the-use-of-licl-precipitation-for-rna-purification.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10763343?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


more effective for recovering small nucleic acids.[8][9]

Question 2: My RNA yield is acceptable, but the
A260/230 ratio is low. What does this indicate?
A low A260/230 ratio typically points to contamination from substances that absorb light at 230

nm, such as polysaccharides, phenols, or the guanidinium salts used in many lysis buffers.

Expert Insight: While LiCl is excellent at removing proteins and DNA, it can co-precipitate

certain polysaccharides, a common issue with samples derived from plants or some bacterial

cultures.[10][11] Additionally, if the pellet is not washed properly, residual LiCl can remain,

although it does not absorb strongly at 230 nm itself. The primary culprit is often a

contaminant from an upstream step that was not removed.

Solution:

Improve the Wash Step: The 70% ethanol wash is crucial for removing residual salts and

other soluble contaminants.[2] Ensure you use a sufficient volume of ice-cold 70% ethanol

and that the pellet is properly, though gently, dislodged during the wash. A second wash

may be beneficial.

Upstream Cleanup: For problematic samples like those from plants rich in

polysaccharides, consider an upstream cleanup step, such as a chloroform extraction,

before proceeding to the LiCl precipitation.[6]

Question 3: My RNA appears pure, but it fails in
downstream applications like RT-qPCR or in vitro
translation. Why?
This issue almost always points to enzymatic inhibition by carryover contaminants.

Expert Insight: Chloride ions (Cl-) are known inhibitors of several enzymes, including reverse

transcriptase and DNA polymerase.[3][8] If the RNA pellet is not thoroughly washed, residual

LiCl can be carried over into the final resuspended sample, leading to enzymatic inhibition

and failure of downstream applications.[12]
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Solution:

Thorough Washing: This is the most critical step to prevent inhibition. After centrifugation,

carefully decant the supernatant and wash the pellet with ice-cold 70% ethanol.[2] Be sure

to remove all the ethanol before resuspending the RNA. A brief, additional spin after

removing the ethanol wash can help collect residual droplets for removal.

Re-Precipitation: If inhibition persists, you can "rescue" the RNA by performing a second

precipitation using a different salt. Dilute your RNA in nuclease-free water, add 1/10th

volume of 3 M sodium acetate (pH 5.2), and 2.5-3 volumes of 100% ethanol.[13] This will

effectively remove the lithium chloride.

Standard Protocol: High-Efficiency LiCl
Precipitation
This protocol is a validated starting point. Adjustments may be necessary based on your

specific sample type and concentration.

Volume & Concentration Adjustment: Measure the volume of your aqueous RNA sample.

Ensure the RNA is in a low-salt buffer.

Add LiCl: Add a sufficient volume of a high-concentration (e.g., 8 M or 10 M) sterile LiCl

solution to bring the final concentration to 2.5 M. Mix gently but thoroughly by vortexing.[2]

Incubation: Chill the solution at –20°C for at least 30 minutes.[2]

Centrifugation: Centrifuge at ≥12,000 x g in a microcentrifuge for 15-20 minutes at 4°C to

pellet the RNA.[2][5]

Supernatant Removal: Carefully aspirate and discard the supernatant without disturbing the

pellet. A small, translucent pellet should be visible at the bottom of the tube.

Ethanol Wash: Gently add 500 µL to 1 mL of ice-cold 70% ethanol. This step is critical for

removing residual LiCl.[2]

Second Centrifugation: Centrifuge at ≥12,000 x g for 5-10 minutes at 4°C.
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Final Wash Removal: Carefully aspirate and discard the ethanol wash. Use a smaller pipette

tip to remove any remaining droplets.

Drying: Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can

make the RNA difficult to resuspend. The pellet should be translucent, not stark white.

Resuspension: Resuspend the RNA pellet in a suitable volume of RNase-free water or buffer

(e.g., 10 mM Tris, 0.1 mM EDTA).
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Experimental Workflow

Aqueous RNA Sample

Add LiCl to 2.5 M Final Conc.

Incubate at -20°C for ≥30 min

Centrifuge ≥12,000 x g for ≥15 min

Discard Supernatant

Wash Pellet with 70% Ethanol

Centrifuge 5-10 min

Discard Wash, Air Dry Pellet

Resuspend in RNase-Free H2O

Click to download full resolution via product page

Caption: Standard workflow for lithium chloride precipitation of RNA.
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Low RNA Yield?

Is RNA concentration very low
(<5 µg/mL)?

Yes

Concentrate sample first or
use ethanol precipitation.

Yes

Is LiCl final concentration ~2.5M?

No

Recalculate and ensure
correct final concentration.

No

Incubation at -20°C for ≥30 min?

Yes

Increase incubation time,
especially for dilute samples.

No

Centrifugation ≥12,000 x g
for ≥15 min?

Yes

Increase centrifugation time/speed
to ensure complete pelleting.

No

Is target RNA small
(<300 nt)?

Yes

Switch to ethanol/NaOAc
precipitation method.

Yes

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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